REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[CH:3]=1.[NH4+].[Cl-].Cl.O1CCOCC1>[Fe].CC(OC)(C)C.C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH3:11])[CH:3]=1)[NH2:8] |f:1.2|
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Name
|
|
Quantity
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50 g
|
Type
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reactant
|
Smiles
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BrC1=CC(=CC(=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
141 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
967 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
38.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stir bar
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In 2 L flask outfitted with condenser
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Type
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CUSTOM
|
Details
|
The system was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with N2(g)
|
Type
|
TEMPERATURE
|
Details
|
before heating
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
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to reflux for 2 days
|
Duration
|
2 d
|
Type
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ADDITION
|
Details
|
CELITE (15 g) was added to the flask
|
Type
|
FILTRATION
|
Details
|
This was then filtered through CELITE
|
Type
|
WASH
|
Details
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washing the cake with ethanol (500 mL) and ethyl acetate (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (500 mL) and water (500 mL)
|
Type
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WASH
|
Details
|
the organic was washed with saturated aqueous NaHCO3 (400 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine (400 mL), before drying over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
ADDITION
|
Details
|
was added dropwise at RT over 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
partitioned with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
before concentrating to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N)C=C(C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |